2-FURYL[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE
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Overview
Description
2-FURYL[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring, a phenoxybenzyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3-Phenoxybenzyl Chloride: This intermediate can be synthesized by reacting 3-phenoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Formation of 4-(3-Phenoxybenzyl)piperazine: The next step involves the reaction of 3-phenoxybenzyl chloride with piperazine in the presence of a base such as triethylamine (TEA) to form 4-(3-phenoxybenzyl)piperazine.
Coupling with 2-Furylmethanone: Finally, the compound 4-(3-phenoxybenzyl)piperazine is reacted with 2-furylmethanone in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-FURYL[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Formation of furan-2,5-dione derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
2-FURYL[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-FURYL[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ion channels.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
2-FURYL[4-(3-PHENOXYBENZYL)PIPERAZINO]METHANONE can be compared with other piperazine derivatives such as:
2-Furyl[4-(1H-indol-4-yl)piperazino]methanone: Similar structure but with an indole group instead of a phenoxybenzyl group.
4-(2-Furylmethyl)piperazine: Lacks the phenoxybenzyl group, making it less complex.
N-Phenylpiperazine: Contains a phenyl group instead of the furan and phenoxybenzyl groups.
The uniqueness of this compound lies in its combination of the furan ring, phenoxybenzyl group, and piperazine moiety, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
furan-2-yl-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-22(21-10-5-15-26-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)27-19-7-2-1-3-8-19/h1-10,15-16H,11-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEORBLDUDCOJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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